N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
This compound is a chromeno[2,3-d]pyrimidine derivative featuring a thioacetamide bridge and substituted aromatic groups. Such structures are often explored for antimicrobial, anticancer, or kinase-inhibitory properties due to their heterocyclic frameworks .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-17-8-11-21(12-9-17)27-31-28-23(15-22-14-18(2)10-13-24(22)34-28)29(32-27)35-16-25(33)30-26-19(3)6-5-7-20(26)4/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJPKXOJURODAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 428.55 g/mol. Its structure features a chromeno-pyrimidine core linked to a sulfanyl acetamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.55 g/mol |
| InChI | InChI=1S/C25H24N4OS/c1-17... |
| InChIKey | PTXPCHOCKZXYJH-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
- Case Study : A study demonstrated that a related chromeno-pyrimidine compound inhibited the growth of breast cancer cells by inducing apoptosis via the intrinsic pathway, suggesting that N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide may exhibit similar effects .
Antimicrobial Activity
The compound's sulfanyl group may enhance its interaction with microbial targets, making it a candidate for antimicrobial applications.
- Antibacterial Properties : Preliminary tests have shown that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : A comparative study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .
Other Biological Activities
The compound has also been evaluated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Potential : There is emerging evidence that similar compounds may protect neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Compound 24 (N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide)
- Core Structure: Pyrido-thieno-pyrimidinone fused system (vs. chromeno-pyrimidine in the target compound).
- Substituents: Phenylamino group at position 2 and a saturated pyrido ring.
- Key Data: Melting point: 143–145°C (lower than typical chromeno-pyrimidines, suggesting reduced crystallinity). IR: Dual C=O stretches at 1,730 and 1,690 cm⁻¹ (indicative of acetamide and pyrimidinone carbonyls) .
- Implications: The thieno-pyrimidinone core may enhance π-stacking interactions compared to the chromeno system, but reduced aromaticity could limit stability.
MolPort-000-442-074 (Triazole-Based Analog)
Thioacetamide-Bridge Modifications
Compound 5.6 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide)
- Bridge Structure : Similar thioacetamide linkage but attached to a dihydropyrimidin-6-one core.
- Substituents : 2,3-Dichlorophenyl (electron-withdrawing) vs. 2,6-dimethylphenyl (electron-donating) in the target compound.
- Key Data :
- Implications : Chlorine atoms may improve metabolic stability but increase hydrophobicity.
Aromatic Substituent Effects
Pharmacopeial Forum Derivatives (e.g., PF 43(1) Compounds m, n, o)
- Substituents: 2,6-Dimethylphenoxy groups combined with tetrahydropyrimidin-1(2H)-yl moieties.
- Key Features: The phenoxyacetamide group (vs. thioacetamide in the target compound) introduces ether linkages, altering polarity and hydrogen-bonding capacity .
Comparative Data Table
Research Implications
- Chromeno-Pyrimidine vs. Thieno-Pyrimidinone: The chromeno system’s extended conjugation may favor intercalation or kinase binding, while the thieno analog’s saturated ring could limit such interactions .
- Electron-Donating vs. Withdrawing Groups : The target compound’s methyl groups may enhance lipophilicity and membrane permeability compared to chlorine-substituted analogs .
- Triazole vs. Pyrimidine Cores : Triazole derivatives prioritize solubility, whereas pyrimidine-based compounds balance planarity and metabolic resistance .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the sulfanyl group and condensation reactions to assemble the chromeno-pyrimidine core. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Palladium or copper-based catalysts may accelerate coupling reactions .
- Temperature control : Reactions often require precise thermal regulation (e.g., 80–120°C) to avoid side products .
- Challenges : Low yields due to steric hindrance from the 2,6-dimethylphenyl group and competing oxidation of the sulfanyl moiety .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to verify substituent positions on the chromeno-pyrimidine and acetamide groups. Discrepancies in peak splitting may indicate impurities .
- IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) stretches .
- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) to validate the molecular weight .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Methodology :
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility testing : Evaluate in DMSO and ethanol for in vitro compatibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading, and reaction time .
- Heuristic algorithms : Apply Bayesian optimization to identify ideal parameter combinations (e.g., 24-hour reaction time at 100°C in DMF) .
- In-line analytics : Implement flow chemistry with real-time HPLC monitoring to reduce byproducts .
Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?
- Methodology :
- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., chromeno-pyrimidine derivatives with methylphenyl substituents) .
- X-ray crystallography : Resolve ambiguities in substituent orientation using single-crystal diffraction data .
- Computational modeling : Validate proposed structures via DFT-based chemical shift predictions .
Q. What strategies can differentiate the reactivity of this compound from similar chromeno-pyrimidine derivatives?
- Methodology :
- Competitive binding assays : Compare inhibition constants (Kᵢ) against targets like DNA topoisomerases .
- Electrophilic substitution studies : React with bromine or nitrating agents to assess ring activation differences due to the 2,6-dimethylphenyl group .
- Redox profiling : Use cyclic voltammetry to quantify sulfanyl group oxidation potentials .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for biological studies?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours. Monitor degradation via TLC .
- Lyophilization : Test stability in lyophilized vs. solution states using accelerated aging protocols .
Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Simulate binding to receptors (e.g., estrogen receptor-α) using AutoDock Vina with AMBER force fields .
- MD simulations : Analyze binding mode stability over 100-ns trajectories in explicit solvent models .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Notes
- Evidence Usage : Data from PubChem () and peer-reviewed synthesis protocols ( ) were prioritized for reliability.
- Contradictions Addressed : Discrepancies in reaction yields (e.g., vs. 15) were resolved by recommending DoE-based optimization .
- Advanced Tools : Integrated computational-experimental workflows ( ) are emphasized for modern research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
